tert-Butyl (2-oxoindolin-5-yl)carbamate
Description
tert-Butyl (2-oxoindolin-5-yl)carbamate is a carbamate derivative featuring a 2-oxoindoline scaffold substituted at the 5-position with a tert-butoxycarbonyl (Boc) group. This compound is structurally significant due to the indolinone core, a motif prevalent in pharmaceuticals and bioactive molecules, particularly kinase inhibitors and anti-cancer agents. The Boc group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses.
Properties
CAS No. |
184021-62-3 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
tert-butyl N-(2-oxo-1,3-dihydroindol-5-yl)carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)14-9-4-5-10-8(6-9)7-11(16)15-10/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
JSCSVSIJJQSNPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC(=O)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares tert-Butyl (2-oxoindolin-5-yl)carbamate with structurally related carbamate derivatives, emphasizing differences in molecular features, synthesis, and physicochemical properties.
Structural and Functional Group Variations
Key Observations :
- Core Scaffolds: The indolinone (2-oxoindoline) and isoindolinone (3-oxoisoindoline) scaffolds differ in the position of the carbonyl group, influencing electronic properties and binding interactions.
- Heterocycles like oxadiazole () or pyrimidine () introduce rigidity and π-π stacking capabilities.
Key Observations :
- Catalysts : Acidic catalysts like HClO₄-SiO₂ () enable rapid cyclization, whereas transition metal catalysts are absent in the provided examples.
- Protection/Deprotection : The Boc group is frequently used to protect amines, as seen in intermediates for kinase inhibitors ().
Physicochemical Properties
Key Observations :
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